

Nonanoic acid-d4 chemical properties

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Compound of Interest

Compound Name: Nonanoic acid-d4

Cat. No.: B12403759

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Technical Guide: Nonanoic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **Nonanoic acid-d4** (also known as Pelargonic acid-d4). It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds. This document details the physicochemical characteristics, spectroscopic data, and a detailed experimental protocol for its application as an internal standard in quantitative analysis by mass spectrometry.

Core Chemical and Physical Properties

Nonanoic acid-d4 is a deuterated form of nonanoic acid, a nine-carbon saturated fatty acid. The incorporation of deuterium atoms provides a mass shift that allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.

Data Summary

The following table summarizes the key quantitative properties of **Nonanoic acid-d4**. Data for some physical properties are for the unlabeled analogue, nonanoic acid, as they are expected to be very similar.

Property	Value	Reference(s)
Chemical Formula	C ₉ H ₁₄ D ₄ O ₂	[1]
Molecular Weight	162.26 g/mol	[1]
CAS Number	1219795-27-3	[1]
Appearance	Colorless to light yellow liquid	[2]
Purity (HPLC)	≥98%	[1][2]
Isotopic Enrichment	atom % D: 98%	[3]
Melting Point	~12.5 °C (54.5 °F)	[4]
Boiling Point	~254 °C (489 °F)	[4]
Density	~0.906 g/mL at 25 °C	[5]
Solubility	Soluble in organic solvents such as chloroform, ether, and hexane; nearly insoluble in water.	[4]
pKa	~4.96 at 25 °C	[4]

Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of **Nonanoic acid-d4**. While specific spectra for the deuterated compound are not readily available in public databases, the spectra of its unlabeled analogue, nonanoic acid, are provided below for reference. The spectra of **Nonanoic acid-d4** are expected to be nearly identical, with minor differences in the regions corresponding to the C-D bonds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of nonanoic acid is characterized by signals corresponding to the methyl and methylene protons of the alkyl chain and the carboxylic acid proton. In the deuterated analogue, the signals for the protons on the deuterated carbons would be absent.

A representative ^1H NMR spectrum for unlabeled nonanoic acid can be found in various chemical databases.[\[3\]](#)[\[6\]](#)

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of nonanoic acid shows distinct signals for each of the nine carbon atoms. The spectrum for **Nonanoic acid-d4** would be very similar, with the signals for the deuterated carbons showing a characteristic splitting pattern due to coupling with deuterium.

A representative ^{13}C NMR spectrum for unlabeled nonanoic acid is available for reference.[\[2\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of nonanoic acid exhibits a broad O-H stretching band for the carboxylic acid group, C-H stretching bands for the alkyl chain, and a strong C=O stretching band. In the IR spectrum of **Nonanoic acid-d4**, additional C-D stretching bands would be observed at lower wavenumbers.

A representative IR spectrum of unlabeled nonanoic acid can be referenced from spectral databases.[\[5\]](#)[\[8\]](#)[\[9\]](#)

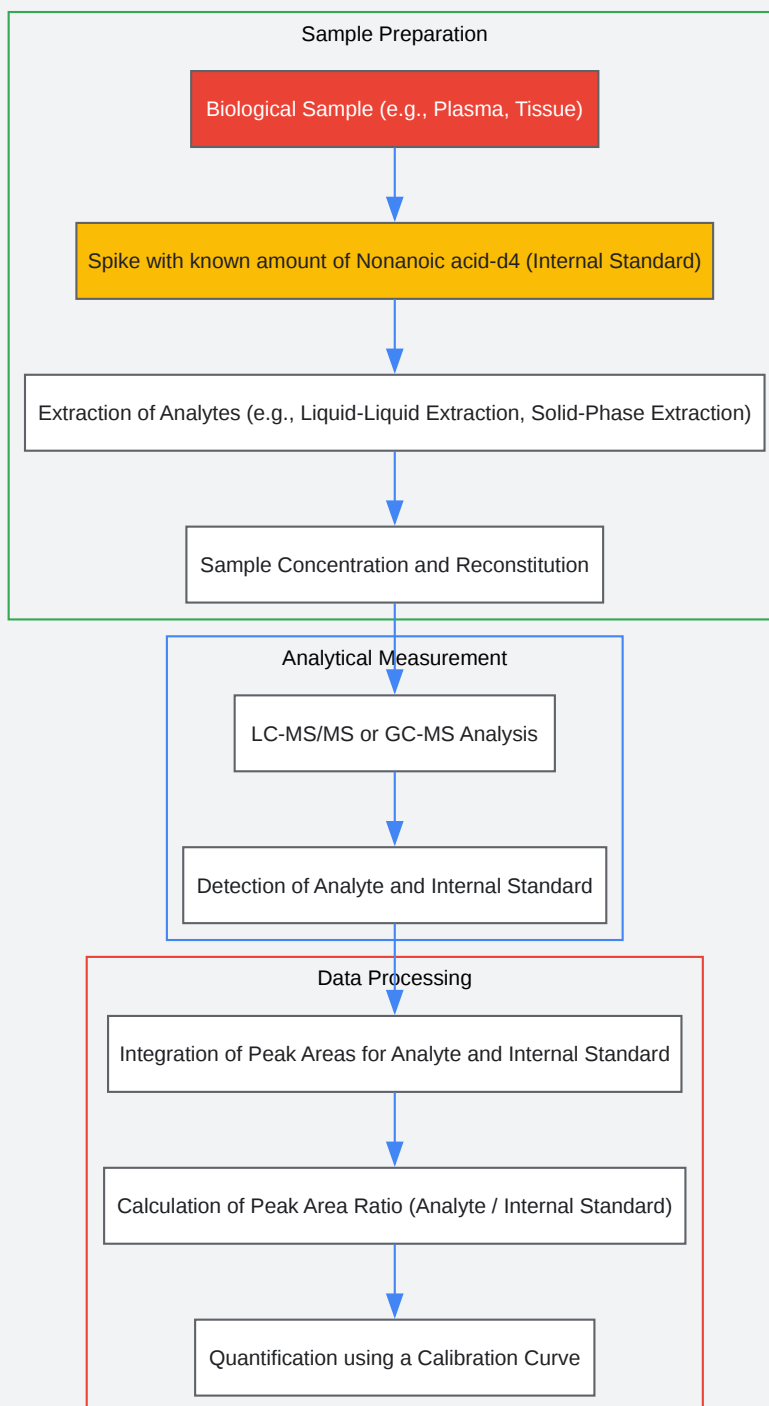
Application as an Internal Standard

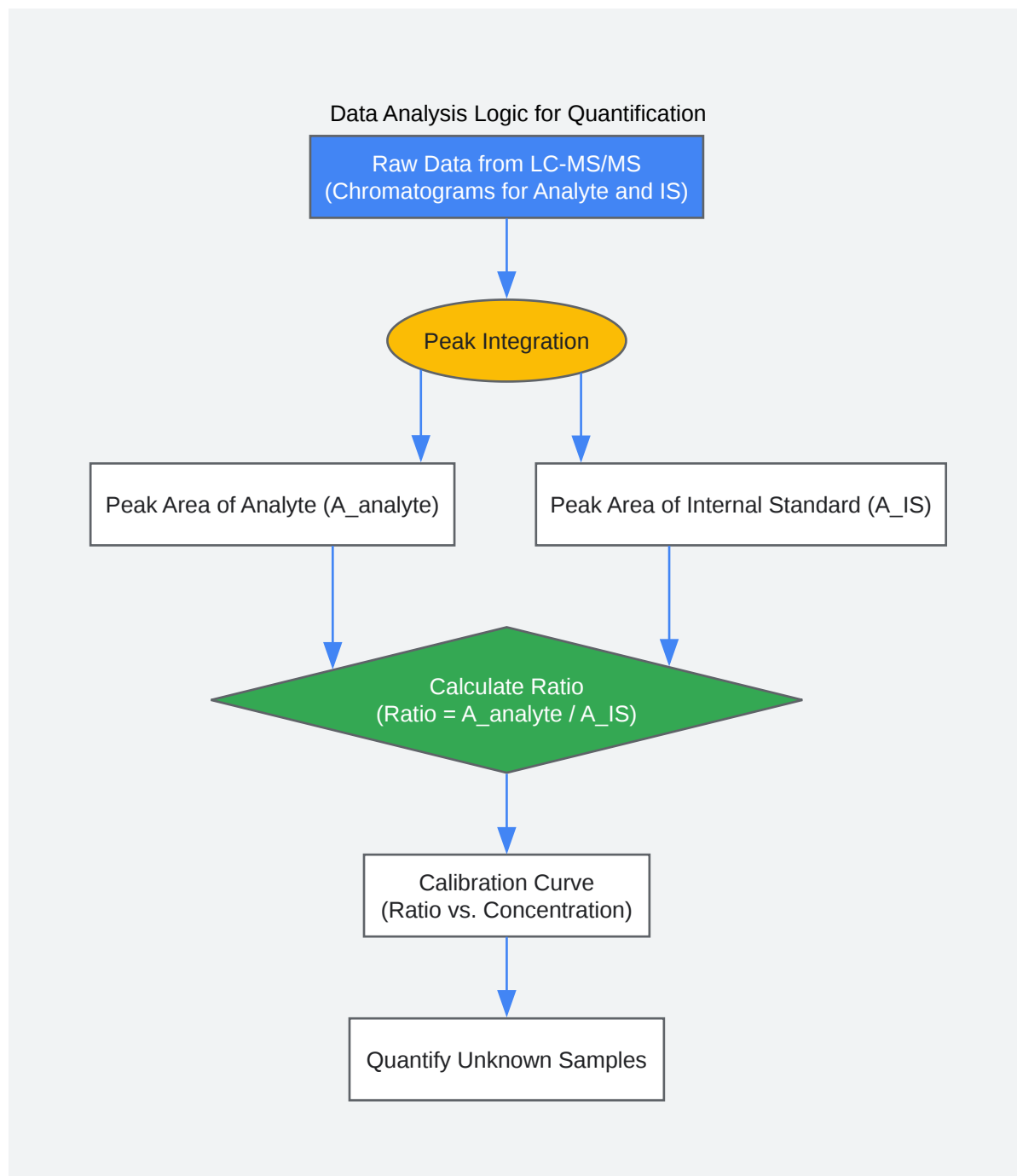
Nonanoic acid-d4 is primarily used as an internal standard in quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[\[10\]](#) The use of a stable isotope-labeled internal standard is considered the gold standard for quantification in complex matrices as it corrects for variability in sample preparation, injection volume, and matrix effects.[\[3\]](#)

Signaling Pathways and Logical Relationships

The use of **Nonanoic acid-d4** as an internal standard follows a logical workflow designed to ensure accurate quantification of the target analyte (unlabeled nonanoic acid). The following diagram illustrates this workflow.

Workflow for Quantitative Analysis using Nonanoic acid-d4 as an Internal Standard





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